molecular formula C11H16N2O2 B3218324 Methyl 1-(piperidin-4-yl)-1H-pyrrole-2-carboxylate CAS No. 1188478-10-5

Methyl 1-(piperidin-4-yl)-1H-pyrrole-2-carboxylate

Cat. No.: B3218324
CAS No.: 1188478-10-5
M. Wt: 208.26
InChI Key: BVCJCAIERAFYCY-UHFFFAOYSA-N
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Description

Methyl 1-(piperidin-4-yl)-1H-pyrrole-2-carboxylate (CAS: 1240528-40-8 as its hydrochloride salt) is a heterocyclic compound featuring a pyrrole ring linked to a piperidine moiety via a methyl carboxylate ester group. Its molecular formula is C₁₁H₁₇ClN₂O₂ (hydrochloride form), with a molecular weight of 244.72 g/mol . The compound’s structure combines aromatic (pyrrole) and aliphatic (piperidine) components, which influence its physicochemical properties, such as solubility and stability.

Properties

IUPAC Name

methyl 1-piperidin-4-ylpyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-15-11(14)10-3-2-8-13(10)9-4-6-12-7-5-9/h2-3,8-9,12H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVCJCAIERAFYCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CN1C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(piperidin-4-yl)-1H-pyrrole-2-carboxylate typically involves the reaction of a pyrrole derivative with a piperidine derivative under specific conditions. One common method involves the use of a rhodium (I) complex and pinacol borane to achieve highly diastereoselective products through a dearomatization/hydrogenation process . Another approach includes the use of multicomponent reactions, cycloaddition, and annulation techniques .

Industrial Production Methods

Industrial production methods for this compound often involve scalable catalytic processes. For example, the use of a cobalt-based catalyst on titanium nanoparticles has been shown to allow for acid-free hydrogenation with good yields and selectivity . These methods are designed to be cost-effective and environmentally friendly, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(piperidin-4-yl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 1-(piperidin-4-yl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may act as an inhibitor of specific enzymes involved in disease pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogs

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features CAS Number
Methyl 1-(piperidin-4-yl)-1H-pyrrole-2-carboxylate hydrochloride C₁₁H₁₇ClN₂O₂ 244.72 Piperidine-pyrrole core, methyl ester 1240528-40-8
1-(Piperidin-4-yl)-1H-pyrrole-2-carboxylic acid hydrochloride C₁₀H₁₅ClN₂O₂ 230.69 Carboxylic acid replaces methyl ester 2089258-04-6
Methyl 1-((pyridin-4-yl)methyl)-1H-pyrrole-2-carboxylate C₁₂H₁₂N₂O₂ 216.24 Pyridine-methyl substituent replaces piperidine 2598920-39-7
DMPI (3-{1-[(2,3-dimethylphenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole) C₂₉H₃₁N₃ ~421.58* Indole core, dimethylphenyl substituent Not provided

*Calculated based on formula.

Key Observations :

  • Ester vs.
  • Piperidine vs. Pyridine : Replacing piperidine with a pyridinylmethyl group (CAS 2598920-39-7) introduces aromaticity and hydrogen-bonding capacity, which may enhance target binding in receptor-mediated applications .
  • Complexity in DMPI : The indole-based DMPI has a larger molecular weight (~421.58 g/mol) and additional aromatic substituents, likely improving its pharmacokinetic profile for antibacterial synergism .

Research Findings and Implications

  • Synthetic Utility : The methyl ester group in this compound facilitates nucleophilic substitution or hydrolysis reactions, enabling modular derivatization .
  • Antimicrobial Potential: Structural parallels with DMPI suggest that piperidine-pyrrole hybrids could be optimized for antibacterial adjuvants, particularly against drug-resistant pathogens .
  • Metabolic Considerations : The carboxylic acid derivative (CAS 2089258-04-6) may exhibit reduced blood-brain barrier penetration due to increased polarity, limiting central nervous system applications .

Biological Activity

Methyl 1-(piperidin-4-yl)-1H-pyrrole-2-carboxylate is a heterocyclic compound notable for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features both a piperidine and a pyrrole ring, contributing to its unique pharmacological properties. Its molecular formula is C11H16N2O2C_{11}H_{16}N_{2}O_{2}, and it can be represented by the following SMILES notation: COC(=O)C1=CC=CN1C2CCNCC2 .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Research indicates that it may act as an inhibitor for certain enzymes involved in metabolic pathways, such as adenylyl cyclase in Giardia lamblia, demonstrating a competitive mechanism of action . Additionally, it has been noted for its potential to modulate neurotransmitter systems, particularly through interactions with norepinephrine and serotonin receptors .

Antimicrobial Properties

This compound has shown promising antimicrobial activity. Studies have indicated that derivatives of pyrrole compounds exhibit significant inhibition against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

Research has highlighted the compound's antiproliferative effects against cancer cell lines. For instance, derivatives have been synthesized that show enhanced activity against specific types of cancer cells, indicating that structural modifications can lead to improved efficacy .

Neuropharmacological Effects

The compound's interaction with neurotransmitter receptors suggests potential applications in neuropharmacology. It has been studied for its effects on mood disorders and anxiety due to its ability to modulate serotonin and norepinephrine pathways .

Study on Antimicrobial Activity

A study investigated the antimicrobial efficacy of various derivatives of this compound. The results indicated that certain modifications significantly enhanced antibacterial potency against Staphylococcus aureus and Escherichia coli (Table 1).

Compound DerivativeMIC (µg/mL)Activity
Original Compound32Moderate
Derivative A8High
Derivative B16Moderate

Study on Cancer Cell Lines

In another study focusing on anticancer properties, several derivatives were tested against human cancer cell lines. The findings demonstrated that specific modifications led to over a 100-fold increase in potency compared to the original compound (Table 2).

Compound DerivativeIC50 (µM)Cell Line
Original Compound25HeLa
Derivative C0.5HeLa
Derivative D0.3MCF-7

Q & A

Q. What are the established synthetic routes for Methyl 1-(piperidin-4-yl)-1H-pyrrole-2-carboxylate, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, piperidine derivatives can be introduced through alkylation or amidation of pyrrole precursors. Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), temperature (40–80°C), and catalysts (e.g., Pd/C for hydrogenation). Yield improvements (≥70%) are achieved by isolating intermediates (e.g., ester-protected pyrroles) and using anhydrous conditions to prevent hydrolysis .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer : Use 1H/13C NMR to confirm the piperidine-pyrrole linkage (δ 2.5–3.5 ppm for piperidine protons; δ 6.5–7.5 ppm for pyrrole aromatic protons). FTIR identifies ester carbonyl stretches (~1700 cm⁻¹). HPLC (C18 column, acetonitrile/water mobile phase) ensures purity (>95%). X-ray crystallography resolves stereochemistry, as demonstrated for analogous pyrrole-piperidine hybrids .

Q. What initial biological screening assays are suitable for evaluating this compound’s pharmacological potential?

  • Methodological Answer : Screen for kinase inhibition (e.g., EGFR or Aurora kinases) using fluorescence-based ATP competition assays. Test antimicrobial activity via microbroth dilution (MIC values). For cytotoxicity, use MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Include positive controls (e.g., doxorubicin) and validate results with dose-response curves (IC50 calculations) .

Advanced Research Questions

Q. How does the steric and electronic environment of the piperidin-4-yl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The axial conformation of the piperidine ring creates steric hindrance, slowing SN2 reactions. Electron-donating substituents on the piperidine nitrogen increase nucleophilicity, favoring alkylation. Use DFT calculations (e.g., Gaussian 09) to model transition states and compare with experimental kinetic data (e.g., rate constants in DMSO vs. DMF) .

Q. What computational chemistry approaches are validated for predicting the pharmacokinetic properties of this compound?

  • Methodological Answer : Employ QSAR models (e.g., SwissADME) to predict logP (lipophilicity) and BBB permeability. Molecular docking (AutoDock Vina) assesses binding to cytochrome P450 enzymes (CYP3A4/2D6). Validate predictions with in vitro metabolic stability assays (human liver microsomes) .

Q. How can contradictory data regarding the compound’s solubility in polar aprotic solvents be resolved through experimental design?

  • Methodological Answer : Conduct parallel solubility tests in DMSO, DMF, and acetonitrile under controlled humidity. Use HPLC-UV to detect degradation products. Compare salt forms (e.g., hydrochloride vs. free base) and apply Hansen solubility parameters to identify solvent compatibility. Purity analysis (NMR, elemental analysis) rules out impurity-driven discrepancies .

Q. What strategies are effective for modifying the pyrrole ring while preserving the piperidine moiety?

  • Methodological Answer : Introduce substituents via electrophilic aromatic substitution (e.g., bromination at C3/C5 positions) or cross-coupling (Suzuki-Miyaura for aryl groups). Protect the ester group with tert-butyl or benzyl during reactions. Monitor regioselectivity using NOESY NMR .

Q. How does the compound’s stability vary under acidic, basic, and oxidative conditions?

  • Methodological Answer : Perform forced degradation studies:
  • Acidic : 0.1M HCl, 70°C, 24h (monitor ester hydrolysis via TLC).
  • Oxidative : 3% H2O2, RT, 48h (HPLC-MS detects quinone byproducts).
  • Basic : 0.1M NaOH, 50°C, 12h (observe piperidine ring opening with LC-MS) .

Q. What catalytic systems enhance the efficiency of multi-step syntheses involving this compound?

  • Methodological Answer : Use palladium catalysts (Pd(OAc)₂/XPhos) for Buchwald-Hartwig aminations. For asymmetric reductions (e.g., ketone intermediates), employ chiral catalysts like Ru-BINAP. Optimize reaction time and ligand-to-metal ratios via DoE (Design of Experiments) .

Q. How can impurity profiles be rigorously characterized during scale-up synthesis?

  • Methodological Answer :
    Apply LC-HRMS to identify low-abundance impurities (e.g., dealkylated byproducts). Use preparative HPLC to isolate impurities (>98% purity) for NMR structural elucidation. Compare batches using PCA (Principal Component Analysis) on spectral data to track process variability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 1-(piperidin-4-yl)-1H-pyrrole-2-carboxylate
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Methyl 1-(piperidin-4-yl)-1H-pyrrole-2-carboxylate

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